1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine
Description
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)but-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10H,1,3,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPPKXOGFUFGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC(=CC(=C1)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine as a Chiral Building Block in Modern Drug Discovery
An In-Depth Technical Guide
Abstract
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule profoundly influences its pharmacological and toxicological profile.[1] Chiral building blocks are foundational to constructing these complex, stereochemically defined active pharmaceutical ingredients (APIs).[2][3] This guide delves into the strategic importance and application of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine, a highly functionalized chiral homoallylic amine. We will explore its synthesis, chiral resolution, and versatile reactivity, positioning it as a valuable intermediate for drug discovery programs. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics.
The Imperative of Chirality in Drug Design
Chirality is a fundamental property of many biological molecules, including the enzymes and receptors that drugs target. Consequently, the different enantiomers of a chiral drug can exhibit vastly different biological activities.[4] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst cases, contribute to adverse effects.[1] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the development of chiral compounds, favoring the marketing of single-enantiomer drugs due to their predictable pharmacokinetic and pharmacodynamic profiles.[1]
The use of chiral building blocks—enantiomerically pure starting materials or intermediates—is a cornerstone of asymmetric synthesis. This approach offers significant advantages over synthesizing racemates and performing resolution at a later stage, often leading to more efficient, cost-effective, and scalable manufacturing processes.[3]
Structural Dissection: The Value Proposition of this compound
The synthetic utility of this compound stems from the unique combination of three key structural motifs, each offering distinct advantages for medicinal chemistry campaigns.
-
Chiral Homoallylic Amine: Chiral homoallylic amines are exceptionally versatile intermediates.[5] The primary amine serves as a key handle for introducing a wide array of functionalities via reactions such as acylation, sulfonylation, and reductive amination. The adjacent allyl group can be readily transformed into other functional groups, enabling the construction of complex molecular architectures.[6]
-
3-Bromo-5-fluorophenyl Ring: The substitution pattern on the aromatic ring is of critical strategic importance.
-
Fluorine: The introduction of fluorine is a well-established strategy in drug design to modulate physicochemical properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[7]
-
Bromine: The bromine atom serves as a versatile synthetic handle for cross-coupling reactions. It readily participates in palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse aryl, alkyl, and amino substituents.
-
This trifecta of functionality makes the title compound a powerful platform for generating libraries of complex molecules for screening and lead optimization.
Accessing Enantiopurity: Synthesis and Resolution Strategies
Obtaining this compound in high enantiomeric purity is the critical first step in its utilization. Two primary strategies are available: direct asymmetric synthesis or resolution of a racemic mixture. The choice between these pathways often depends on factors like scale, cost, and available technologies.
Figure 1: Decision workflow for obtaining the enantiopure target amine.
Asymmetric Synthesis: A Proposed Route
While numerous methods exist for the asymmetric synthesis of homoallylic amines, one of the most robust and widely adopted is the catalytic asymmetric allylation of an imine.[8][9] This approach involves the reaction of an imine, formed in situ from the corresponding aldehyde and an amine source, with an allylating agent in the presence of a chiral catalyst.
A plausible synthetic route to enantiomerically enriched this compound is outlined below.
Figure 2: Proposed catalytic asymmetric synthesis of the target chiral amine.
Expertise & Causality: The choice of a three-component reaction using allyltrimethylsilane and a carbamate is driven by efficiency and the use of readily available, stable starting materials.[8] Chiral disulfonimide or BINOL-derived catalysts are selected for their proven ability to induce high levels of enantioselectivity in similar transformations.[8][9] The protecting group (from the carbamate) is crucial for activating the imine towards nucleophilic attack and is typically chosen for its ease of removal in a subsequent step.
Chiral Resolution: A Practical Approach
Classical resolution via diastereomeric salt formation remains a robust and scalable method for separating enantiomers, particularly in industrial settings.[10] This technique leverages the different physical properties (e.g., solubility) of diastereomeric salts formed between the racemic amine and a chiral resolving agent.
Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
-
Solvent Screening: Dissolve the racemic this compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) at an elevated temperature to determine suitable solubility profiles.
-
Resolving Agent Selection: Select a commercially available and cost-effective chiral acid. Common choices for resolving amines include (+)- or (-)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, and (+)-camphor-10-sulfonic acid.[10]
-
Salt Formation: To the dissolved racemic amine, add 0.5-1.0 molar equivalents of the selected chiral resolving agent. The use of 0.5 equivalents can be more efficient in initial screens to force the precipitation of the less soluble diastereomeric salt.[10]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to 0-5 °C, to induce crystallization. Stirring for an extended period (e.g., 1-2 hours) can improve the efficiency of the separation.[11]
-
Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold solvent.
-
Analysis: Determine the enantiomeric excess (e.e.) of the isolated salt using chiral HPLC.
-
Liberation of Free Amine: Dissolve the enriched diastereomeric salt in water and basify with an aqueous base (e.g., 1M NaOH) to a pH > 10. Extract the free amine with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and concentrate to yield the enantiomerically enriched amine.
-
Optimization: The process can be optimized by varying the solvent, temperature profile, and amount of resolving agent to maximize both yield and enantiomeric excess.
Trustworthiness: This protocol is self-validating. The success of each step is quantitatively measured by chiral HPLC analysis, allowing for iterative optimization. The stability of the amine and the salt under the chosen conditions must be confirmed to prevent racemization or degradation.
Synthetic Utility: A Hub for Molecular Diversity
Once obtained in enantiopure form, this compound becomes a powerful starting point for generating diverse and complex molecular scaffolds. The orthogonal reactivity of its functional groups allows for a stepwise and controlled elaboration of the molecule.
Figure 3: Potential synthetic transformations of the chiral building block.
Data Presentation: Representative Transformations
| Functional Group | Reaction Type | Reagents | Resulting Moiety | Strategic Value |
| Primary Amine | Amide Coupling | R-COCl, Base | Secondary Amide | Introduces diverse side chains (R-groups) |
| Reductive Amination | R'-CHO, NaBH(OAc)₃ | Secondary/Tertiary Amine | Extends carbon framework, introduces new basic centers | |
| Terminal Alkene | Dihydroxylation | OsO₄ (cat.), NMO | 1,2-Diol | Creates new stereocenters, precursor to aldehydes/acids |
| Ozonolysis | 1. O₃; 2. Me₂S | Aldehyde | Precursor for further C-C bond formations | |
| Aryl Bromide | Suzuki Coupling | Ar'-B(OH)₂, Pd cat., Base | Biaryl | Builds complex aromatic systems |
| Buchwald-Hartwig | R₂NH, Pd cat., Base | Arylamine | Forms C-N bonds, crucial in many drug scaffolds |
Conclusion
This compound represents a quintessential example of a modern chiral building block. Its structural complexity is not a liability but an asset, providing multiple, orthogonally reactive sites for molecular elaboration. By understanding the principles of asymmetric synthesis and chiral resolution, researchers can efficiently access this valuable intermediate in enantiopure form. Its strategic application can significantly streamline the synthesis of complex drug candidates, accelerating the journey from initial hit identification to clinical development. This guide provides the foundational knowledge and practical methodologies required to unlock the full potential of this and similar chiral building blocks in the pursuit of novel therapeutics.
References
- List, B., et al. (2013). Catalytic asymmetric three-component synthesis of homoallylic amines. Angewandte Chemie International Edition, 52(9), 2573-6.
- Dakenchem. (2026). The Advantage of Chiral Building Blocks in Pharmaceutical Synthesis. Dakenchem.
- Bentham Science Publisher. (n.d.). Recent Development in Asymmetric Synthesis of Homo-allylic Amines Catalyzed by Small Organic Molecules. Bentham Science.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
- Wisdomlib. (2025). Chiral building blocks: Significance and symbolism. Wisdomlib.
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
- Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry.
- Hartwig, J. F., et al. (2019). Catalytic Asymmetric Synthesis of α-Tetrasubstituted α-Trifluoromethyl Homoallylic Amines by Ir-Catalyzed Umpolung Allylation of Imines. Organic Letters, 21(17), 7042-7047.
- RSC Publishing. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
- Breit, B., et al. (2016). Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine. Chemical Science, 7(4), 2484-2488.
- Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8233.
Sources
- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 4. nbinno.com [nbinno.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04984A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic asymmetric three-component synthesis of homoallylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]
- 10. onyxipca.com [onyxipca.com]
- 11. rsc.org [rsc.org]
Methodological & Application
Application Note: Strategic Functionalization of the Terminal Alkene in 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine
Executive Summary
This guide details the functionalization of the terminal alkene in 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine . This scaffold presents a unique "chemoselectivity triad": a reactive primary amine, a terminal alkene, and a halogenated aromatic system (Ar-Br/F).[1]
Direct functionalization of the alkene without prior passivation of the amine is prone to catalyst poisoning (specifically with Ru- and Pd-based systems) and competitive N-alkylation. Furthermore, the presence of the aryl bromide moiety precludes standard Pd-catalyzed olefin functionalizations (e.g., Heck reaction) due to competitive oxidative addition at the aromatic ring.
This protocol establishes a Protection-First strategy, utilizing N-Boc passivation to enable high-yield Hydroboration-Oxidation and Olefin Metathesis workflows.
Strategic Analysis: The Chemoselectivity Triad
Before initiating synthesis, researchers must recognize the three competing reactive sites on the scaffold:[1]
-
The Benzylic Amine (C1): Highly nucleophilic and prone to coordinating with Lewis acidic metal catalysts (Ru, Pd, B).[1] It is also a stereocenter; harsh basic conditions may induce racemization via benzylic deprotonation.
-
The Terminal Alkene (C3-C4): The target for functionalization. It is electron-rich but less reactive than the amine.
-
The Aryl Halides (Ar-Br, Ar-F): The Ar-Br bond is susceptible to Lithium-Halogen exchange and Oxidative Addition (Pd/Ni). Crucial Warning: Avoid using Pd(0) catalysts to functionalize the alkene (e.g., Heck reaction) unless the Ar-Br is the intended reaction site.
Decision Matrix
To successfully modify the alkene, the amine must be rendered "invisible" to the catalyst.
| Functionalization Goal | Catalyst/Reagent | Amine Compatibility | Strategy |
| Alcohol (Anti-Markovnikov) | Borane/9-BBN | Low (Lewis Acid complexation) | Protect (Boc/Cbz) |
| Chain Extension | Grubbs (Ru) | Zero (Ru-Amine chelation poisons catalyst) | Protect (Boc) |
| Epoxide | mCPBA | Medium (N-oxidation risk) | Protect (Boc) |
| Arylation (Heck) | Pd(OAc)2/Ligand | N/A (Ar-Br interferes) | Avoid |
Visual Workflow: Divergent Synthesis
The following diagram outlines the critical path for accessing diverse derivatives from the parent scaffold.
Figure 1: Divergent synthesis workflow. The critical checkpoint is the generation of the N-Boc intermediate, which unlocks orthogonal reactivity at the alkene.
Detailed Experimental Protocols
Phase 1: Amine Passivation (Mandatory)
Rationale: The free amine will coordinate with Boron (inhibiting hydroboration) and Ruthenium (killing Metathesis catalysts). We use tert-butyloxycarbonyl (Boc) protection because it is orthogonal to the Ar-Br and stable to oxidative workups.
Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N2).
-
Reagents:
-
Procedure:
-
Dissolve the substrate in DCM at 0°C (ice bath).
-
Add TEA dropwise.
-
Add Boc2O (dissolved in minimal DCM) dropwise over 10 minutes.
-
Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain will show loss of free amine).
-
-
Workup: Wash with 0.5 M HCl (cold, rapid wash to remove TEA without deprotecting), then saturated NaHCO3, then Brine. Dry over Na2SO4.
-
Output: N-Boc-1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine.
Phase 2, Pathway A: Hydroboration-Oxidation
Target:[1][2] Primary Alcohol (Anti-Markovnikov product). Rationale: 9-BBN is selected over BH3-THF for its higher chemoselectivity and steric bulk, which enhances regioselectivity for the terminal position.
Protocol:
-
Setup: Dry 25 mL RBF, N2 atmosphere.
-
Reagents:
-
Procedure:
-
Dissolve N-Boc intermediate in anhydrous THF. Cool to 0°C.
-
Add 9-BBN solution dropwise.
-
Allow to warm to RT and stir for 12 hours.
-
Oxidation (Critical Step): Cool flask back to 0°C. Add 3M NaOH (2.0 eq) followed very slowly by 30% H2O2 (2.5 eq). Exothermic reaction.
-
Stir at RT for 1 hour.
-
-
Workup: Extract with Ethyl Acetate. The Ar-Br bond remains intact under these mild oxidative conditions.
-
Note: This yields the γ-amino alcohol, a valuable motif for cyclization into pyrrolidines.
Phase 2, Pathway B: Olefin Cross-Metathesis
Target: Chain Extension (e.g., α,β-unsaturated ester).[1] Rationale: Grubbs II catalyst is preferred for its high activity and tolerance of the carbamate (Boc) group.
Protocol:
-
Setup: Schlenk tube or pressure vial, strictly anhydrous conditions.
-
Reagents:
-
N-Boc Intermediate: 1.0 eq
-
Cross Partner (e.g., Methyl Acrylate): 3.0 eq (Excess drives equilibrium).[1]
-
Catalyst: Grubbs 2nd Generation (2-5 mol%).
-
Solvent: DCM (degassed).
-
-
Procedure:
-
Dissolve intermediate and methyl acrylate in degassed DCM (0.1 M).
-
Add Grubbs II catalyst in one portion.
-
Reflux (40°C) for 4–12 hours. The solution typically turns from brownish-green to black as the catalyst decomposes over time.
-
-
Purification: Concentrate in vacuo. Flash chromatography is essential to remove Ruthenium byproducts.
-
Troubleshooting: If conversion is low, add a second portion of catalyst (1 mol%) after 4 hours.
Mechanistic Insight: Why Protection is Non-Negotiable
The following diagram illustrates the deleterious interaction between a free amine and the Grubbs catalyst, contrasting it with the successful pathway using Boc-protection.
Figure 2: Catalyst compatibility mechanism.[1] Free amines coordinate strongly to the Ruthenium center, displacing the phosphine or NHC ligand and arresting the catalytic cycle. Carbamates (Boc) reduce nucleophilicity, preventing this interference.[1]
References
-
Grubbs Catalyst Compatibility
-
Hydroboration of Functionalized Alkenes
-
Protection Group Strategies (Boc/Benzylic)
-
Homoallylic Amine Synthesis & Reactivity
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield in the synthesis of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine
Technical Support Center: Chiral Amine Synthesis Topic: Optimization of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine via Ellman Chemistry Ticket ID: #SYN-2024-BFBA Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to synthesize This compound , a homoallylic chiral amine often used as a pharmacophore in kinase inhibitors. The presence of the electron-withdrawing 3-bromo-5-fluoro motif facilitates imine formation but requires precise control during the allylation step to prevent racemization or low diastereomeric ratios (dr).
This guide prioritizes the Ellman tert-butanesulfinamide route, as it is the industry standard for generating chiral amines with high enantiopurity (>98% ee) and yield.
Module 1: Imine Condensation (The Foundation)
The Objective: Condense 3-bromo-5-fluorobenzaldehyde with (R)- or (S)-tert-butanesulfinamide.
Common Failure Mode: Incomplete conversion or hydrolysis during workup.
Protocol Optimization
While CuSO₄ is often cited for simple aldehydes, the Ti(OEt)₄ method is mandatory for this substrate to ensure >95% conversion. The titanium species acts as both a Lewis acid activator and a water scavenger.
| Parameter | Standard Condition | Optimized Condition (High Yield) |
| Reagent | Ti(OEt)₄ (2.0 equiv) | Ti(OEt)₄ (2.5 - 3.0 equiv) |
| Solvent | THF | DCM or THF (0.5 M concentration) |
| Temp | Reflux | RT to 40°C |
| Workup | Brine wash | Glauber’s Salt (Na₂SO₄·10H₂O) quench |
Technical Insight: The 3-Br-5-F substitution makes the aldehyde electron-deficient. This increases electrophilicity, accelerating the reaction. However, it also makes the resulting N-sulfinyl imine more susceptible to hydrolysis. Crucial Step: Do not use an aqueous acidic workup. Use the "dry" quench method:
-
Dilute reaction with EtOAc.
-
Add solid Na₂SO₄·10H₂O (Glauber's salt) and stir for 30 mins. The solid releases water of crystallization to hydrolyze the titanates but traps the titanium oxides as a filterable solid.
-
Filter through Celite.
Module 2: Diastereoselective Allylation (The Critical Step)
The Objective: Nucleophilic addition of an allyl group to the N-sulfinyl imine.
Common Failure Mode: Low diastereomeric ratio (dr) requiring difficult column chromatography.
The Mechanistic Fork: You have two choices for the nucleophile. Your choice dictates the transition state and the resulting stereochemistry.
-
Allylmagnesium Bromide (Grignard): Proceed via a cyclic Zimmerman-Traxler transition state. High yield, but sometimes lower dr (typically 90:10).
-
Allylzinc Bromide (Barbier-type): Proceed via a similar chelated state but often offers superior dr (>98:2) due to the tighter coordination of Zinc.
Recommended Protocol (Zinc-Mediated): For the 3-bromo-5-fluorophenyl scaffold, the Zinc route is preferred to avoid halogen-metal exchange on the aromatic ring (a risk with Grignards at higher temps).
Step-by-Step Workflow:
-
Activation: Suspend activated Zn dust (2.0 equiv) in dry THF.
-
Formation: Add allyl bromide (2.0 equiv) at 0°C. Stir until mostly dissolved (Allylzinc formation).
-
Addition: Cool to -78°C . This is non-negotiable for high dr.
-
Reaction: Cannulate the N-sulfinyl imine (in THF) slowly into the allylzinc solution.
-
Monitoring: TLC will show the disappearance of the imine.
Visualizing the Pathway:
Caption: The Ellman synthesis pathway emphasizing the Zinc-mediated chelation control step.
Module 3: Deprotection (The Hazard Zone)
The Objective: Remove the tert-butanesulfinyl group without damaging the terminal alkene or the halogenated ring.
Common Failure Mode: Hydrochlorination of the alkene (Markonikov addition of HCl) or loss of the Boc group (if present elsewhere).
Troubleshooting Guide: The standard "4M HCl in Dioxane" method is effective but risky for alkenes if the temperature is uncontrolled.
Q: My alkene is disappearing/hydrating. What do I do? A: You are likely generating HBr in situ or the reaction is too warm.
-
Fix: Switch to 2M HCl in MeOH at 0°C .
-
Protocol: Dissolve the sulfinamide in MeOH. Add HCl (2 equiv) dropwise at 0°C. Monitor by TLC. The cleavage is usually complete in 30 minutes. Quench immediately with saturated NaHCO₃ to neutralize before allowing the mixture to warm to RT.
Troubleshooting Logic Tree
Use this decision matrix to diagnose yield issues in your current batch.
Caption: Diagnostic logic tree for isolating failure points in the synthesis workflow.
Frequently Asked Questions (FAQs)
Q: Can I use the commercial 3-bromo-5-fluorobenzaldehyde directly? A: Yes, but check the quality. If it is yellow or has solids, it may have oxidized to the benzoic acid. Purify via a short silica plug or distillation if necessary. Impurities here will poison the Zinc surface in step 2.
Q: Why am I seeing the "anti" isomer instead of the "syn" isomer? A: If you used a coordinating solvent like DMF or added HMPA, you disrupted the cyclic transition state. To maintain the standard Ellman stereochemistry (which predicts the syn product based on the specific auxiliary enantiomer), you must use non-coordinating solvents like DCM or THF .
Q: How do I determine the enantiomeric excess (ee) of the final amine? A: Do not rely on optical rotation. Derivatize the amine with Mosher's acid chloride or analyze via chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using a Hexane/IPA gradient.
References
-
Ellman, J. A., et al. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link
-
Xu, H. C., et al. (2013).[2] "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols, 8, 2271–2280.[2] Link[2]
-
Kogan, T. P., et al. (1999). "Ti(OEt)4-Mediated Condensation of tert-Butanesulfinamide." Journal of Organic Chemistry, 64(4), 1278–1284. Link
-
Ferreira, F., et al. (2009).[1] "Allylation of N-tert-butanesulfinyl imines." Chemical Society Reviews, 38, 1162-1186.[1] Link
Sources
Minimizing debromination side reactions in 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine
Topic: Minimizing Debromination Side Reactions Target Molecule: 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.
Core Technical Directive
The Central Challenge: Synthesizing This compound requires installing a homoallylic amine functionality while preserving a sensitive aryl bromide. The 3-bromo-5-fluoro motif is highly activated toward metal-halogen exchange (due to the electron-withdrawing fluorine) and oxidative addition (by transition metals).
Immediate Action Required: If you are observing debrominated byproducts (Ar-H instead of Ar-Br), you are likely using:
-
Magnesium-based reagents (Grignards) without temperature control.
-
Catalytic Hydrogenation (Pd/C, H₂) for deprotection or reduction.
-
Lithium-based reagents which cause rapid Li-Br exchange.
This guide details the Indium-Mediated Barbier Protocol and Chemoselective Hydride Reduction as the validated solutions to eliminate these side reactions.
Critical Control Points & Protocols
Module A: The Organometallic Challenge (Allylation)
The Problem: Using Allylmagnesium Bromide (Grignard) often leads to competitive metal-halogen exchange at the aryl bromide position, especially in electron-deficient rings like 3-bromo-5-fluorobenzene.
The Solution: Switch to Indium (In) or Zinc (Zn) mediated Barbier-type allylation . Indium has a high first ionization potential (5.79 eV), making it reactive toward allyl halides but inert toward aryl bromides and fluorides.
Validated Protocol: Indium-Mediated Allylation of Sulfinamide
This route uses the Ellman auxiliary to generate the chiral amine directly, but the chemoselectivity principle applies to simple imines as well.
Reagents:
-
(E)-N-(3-bromo-5-fluorobenzylidene)-2-methylpropane-2-sulfinamide (Imine precursor)
-
Allyl bromide (1.5 equiv)
-
Indium powder (1.5 equiv, 100 mesh)
-
THF (anhydrous)
Step-by-Step Methodology:
-
Activation: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvation: Dissolve the sulfinyl imine (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Addition: Add Allyl bromide (1.5 equiv) followed by Indium powder (1.5 equiv) in one portion.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Note: Unlike Grignards, Indium does not require cryogenic temperatures (-78 °C) to maintain selectivity.
-
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Deprotection (Crucial): Treat the intermediate sulfinamide with 4M HCl in Dioxane/MeOH to cleave the auxiliary. DO NOT use hydrogenolysis.
Comparative Data: Grignard vs. Indium
| Parameter | AllylMgBr (Grignard) | Allyl-Indium (Barbier) |
| Reaction Temp | -78 °C (Strict control req.) | 25 °C (Room Temp) |
| Ar-Br Stability | Low (Exchange risk >15%) | High (Inert) |
| Water Tolerance | None (Anhydrous essential) | High (Can run in THF/H₂O) |
| Chemoselectivity | Attacks Esters/Nitriles | Selective for C=N |
Module B: The Reductive Challenge
The Problem: If you synthesize the amine via reduction of an oxime, azide, or imine, standard catalytic hydrogenation (Pd/C, H₂) will quantitatively debrominate the arene via oxidative addition.
The Solution: Use Chemoselective Hydride Donors.
Recommended Reagents:
-
Sodium Borohydride (NaBH₄): Safe for Ar-Br at RT.
-
Sodium Cyanoborohydride (NaBH₃CN): Milder, ideal for reductive amination at pH 4–5.
-
Zinc/Acetic Acid: For N-N bond cleavage (if using hydrazones) without touching Ar-Br.
Forbidden Reagents:
- H₂ / Pd-C (Rapid Debromination)
- LiAlH₄ (Risk of reduction at elevated temps)
- Dissolving Metal Reductions (Na/NH₃)
Visualizing the Chemoselectivity Logic
The following diagram illustrates the decision pathways to avoid debromination.
Caption: Workflow for preserving Aryl-Bromide integrity during homoallylic amine synthesis.
Troubleshooting FAQ
Q1: I am using Indium, but I still see a 5% des-bromo impurity by LCMS. Where is it coming from? Diagnostic: Check your starting material. Commercial 3-bromo-5-fluorobenzaldehyde often contains 2-5% of the debrominated aldehyde as an impurity. Indium will not debrominate the ring, but it will allylate the impurity, carrying it through. Fix: Recrystallize or distill the starting aldehyde/imine before the reaction.
Q2: Can I use Zinc instead of Indium? It is cheaper. Answer: Yes, Zinc-mediated Barbier reactions (Reformatsky-like conditions) are possible. However, Zinc is less reactive toward imines than Indium. You may need to add TMSCl or TFA as an activator.
-
Warning: Zinc is more sensitive to moisture than Indium. Ensure reagents are dry.
Q3: I need to perform a reductive amination on the ketone version. Can I use Ti(OiPr)₄? Answer: Yes. Titanium(IV) isopropoxide is excellent for pre-forming the imine. For the reduction step, use NaBH₄ at 0 °C. Do not reflux. The Ti-species acts as a Lewis acid and does not interfere with the Ar-Br bond.
Q4: My reaction stalled. Can I heat the Indium reaction? Answer: Yes, Indium allylation is robust. You can heat to 40–50 °C in THF without risking the Ar-Br bond. However, do not exceed 60 °C for prolonged periods to avoid retro-Barbier or polymerization of the allyl group.
References
-
Indium-Mediated Allylation Mechanism & Tolerance
-
Chemoselectivity of Indium vs.
-
Císařová, I., & Štěpnička, P. (2008). Substituted arene synthesis by allylic substitution or allylation. Organic Chemistry Portal.
-
-
Reductive Amination Compatibility
-
Grignard Side Reactions
-
Hatano, M., et al. (2012). Reactions of Allylmagnesium Reagents with Carbonyl Compounds. Chemical Reviews.
-
Sources
Stability of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine under acidic conditions
Introduction: Understanding the Inherent Reactivity
Welcome to the technical support guide for 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. The unique combination of functional groups in this molecule presents specific challenges, particularly regarding its stability in acidic environments.
The core structure contains three key features that dictate its reactivity:
-
An Allylic Amine: The amine is positioned on a carbon adjacent to a carbon-carbon double bond. This system is susceptible to acid-catalyzed reactions.
-
A Benzylic Position: The same carbon bearing the amine is also attached to the phenyl ring, placing it in a benzylic position. This can influence the stability of potential cationic intermediates.
-
An Electron-Deficient Aromatic Ring: The presence of two electron-withdrawing groups (EWG), bromine and fluorine, on the phenyl ring significantly modulates the electron density of the entire system, impacting reaction rates and mechanisms.
This guide provides a framework for anticipating, identifying, and troubleshooting stability issues encountered during experimental work.
Validation & Comparative
Comparative Analysis of Fragmentation Dynamics: Brominated Fluoro-amines in LC-MS/MS
Executive Summary
The simultaneous presence of bromine and fluorine in organic amines creates a unique mass spectrometric landscape. While the amine moiety directs ionization (
This guide provides an in-depth technical comparison of Brominated Fluoro-amines versus their Chlorinated and Non-halogenated analogs. We focus on the mechanistic causality of fragmentation to enable confident structural elucidation in drug discovery and forensic analysis.
Isotopic Signatures & Ionization Physics
Before analyzing fragmentation, one must validate the precursor ion. The interplay between Bromine’s distinct isotope pattern and Fluorine’s monoisotopic nature provides the first step in our self-validating workflow.
The "Anchor" and the "Invisible"
-
Bromine (
): Acts as the "spectral anchor." The near 1:1 ratio creates a distinct doublet separated by 2 Da. This is the primary confirmation of bromine presence. -
Fluorine (
): Is "isotopically invisible" (monoisotopic). However, it introduces a negative mass defect (mass = 18.9984), slightly lowering the accurate mass compared to hydrogen-saturated analogs.
Comparative Isotopic Profiles (Table 1)
| Feature | Brominated Fluoro-amine | Chlorinated Fluoro-amine | Non-Halogenated Amine |
| Isotope Pattern | 1:1 Doublet ( | 3:1 Ratio ( | Single Peak ( |
| Mass Defect | Negative (due to F and Br) | Negative (due to F and Cl) | Positive (High H content) |
| Ionization (ESI+) | High ( | High ( | High ( |
| Diagnostic Utility | High: Br confirms formula; F confirmed by mass accuracy. | Medium: Cl pattern is distinct but less symmetric than Br. | Low: Relies solely on accurate mass. |
Fragmentation Mechanisms: The Core Dynamics
In Collision-Induced Dissociation (CID), fragmentation is governed by Bond Dissociation Energy (BDE) and charge localization.
The Hierarchy of Bond Cleavage
The critical differentiator in this chemical class is the BDE hierarchy:
Causality: The C-Br bond is the "weak link." Under collision energy, the loss of the bromine radical (
Primary Fragmentation Pathways
-
Alpha-Cleavage (Amine Driven): The nitrogen lone pair stabilizes the radical cation, triggering cleavage of the C-C bond adjacent to the nitrogen.[1] This creates the "immonium" ion series.
-
Halogen Elimination:
-
Bromine: Rapid loss of
(neutral loss 79/81) or (neutral loss 80/82). -
Fluorine: Loss of
(neutral loss 20). Note: This is highly specific and usually requires a secondary fragmentation event or high collision energy.
-
Visualizing the Pathway
The following diagram illustrates the competitive fragmentation logic for a generic aromatic brominated fluoro-amine.
Figure 1: Competitive fragmentation pathways. Note that Br loss typically precedes HF loss due to bond energy differences.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, use this orthogonal validation protocol.
Instrument Configuration
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[2]
-
Rationale: Amines protonate readily (
). APCI is reserved for cases where the amine is sterically hindered or highly delocalized (e.g., poly-halogenated diphenylamines).
-
-
Analyzer: Q-TOF or Orbitrap (High Resolution needed for F-mass defect confirmation).
Step-by-Step Method
-
Full Scan (MS1):
-
Scan Range:
100–1000. -
Validation: Look for the characteristic 1:1 doublet (
). If the ratio is 3:1, you have a Chlorinated contaminant.
-
-
Data-Dependent MS2 (ddMS2):
-
Collision Energy (CE) Stepping: 20, 35, 50 eV.
-
Rationale: Low CE (20 eV) preserves the molecular ion and reveals the facile Br loss. High CE (50 eV) is required to force the C-F bond rupture (HF loss).
-
-
Neutral Loss Scan (Optional):
-
Set a constant neutral loss scan for 79.9 Da (HBr) or 20.0 Da (HF) to filter complex matrices.
-
Comparative Performance Data
The following data represents a comparison between a brominated target and its chlorinated alternative under identical ESI-QTOF conditions.
Compound A: 4-bromo-2-fluoroaniline (
Table 2: Fragmentation Efficiency Comparison
| Parameter | Brominated Analog (Cmpd A) | Chlorinated Analog (Cmpd B) | Interpretation |
| Precursor Stability | Moderate | High | C-Cl bond stabilizes the parent ion more than C-Br. |
| Primary Fragment | Critical: Br is a better leaving group, simplifying spectra. | ||
| HF Loss (20 Da) | Observed after Br loss | Observed concurrent with Cl loss | Br loss clears the "energy landscape" for secondary HF loss. |
| Low Mass Fingerprint | Clean (mostly aromatic fragments) | Complex (mixed Cl-retained fragments) | Brominated compounds yield cleaner "skeletal" spectra. |
Strategic Recommendations
-
For Structure Confirmation: Prefer Brominated analogs during early-stage metabolic stability studies. The distinct isotope pattern and predictable "Loss of Br" transition provide a high-confidence "molecular handle" to track metabolites.
-
For Isomer Differentiation: Use the HF Loss . The intensity of the
peak is highly sensitive to the position of the Fluorine relative to the amine (Ortho > Meta > Para) due to the "Ortho Effect" (hydrogen bonding facilitating elimination). -
Avoid False Negatives: Do not rely solely on the Molecular Ion (
). Brominated amines are thermally labile; in high-temperature sources ( ), thermal degradation (loss of HBr) may occur before ionization. Monitor the peak.
References
-
NIST Mass Spectrometry Data Center. NIST/EPA/NIH Mass Spectral Library (EI & Tandem). National Institute of Standards and Technology.[3][4][5][6] [Link]
-
Luo, X., et al. (2018). "Bond Dissociation Energies of Organic Molecules." Accounts of Chemical Research. (Discusses C-Halogen BDE trends: F > Cl > Br).[7][8] [Link]
- Holčapek, M., et al. (2012). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
-
Save My Exams. "Mass Spectrometry Fragmentation Patterns." (Educational resource visualizing Br vs Cl isotope ratios). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylamine [webbook.nist.gov]
- 4. Tandem Mass Spectral Library | NIST [nist.gov]
- 5. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 6. Electron Ionization Library Component of the NIST/EPA/NIH Mass Spectral Library and NIST GC Retention Index Database | NIST [nist.gov]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 3-Bromo and 3-Chloro Substituted Homoallylic Amines: A Guide to Reactivity and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the successful construction of complex molecular architectures. Among the versatile building blocks available, homoallylic amines serve as crucial intermediates in the synthesis of a variety of nitrogen-containing heterocycles, which form the core of many pharmaceutical agents. The introduction of a halogen atom at the 3-position of a homoallylic amine provides a handle for intramolecular cyclization, a powerful strategy for the stereoselective formation of cyclic amines. This guide offers an in-depth comparison of the reactivity of 3-bromo versus 3-chloro substituted homoallylic amines, providing experimental insights and strategic guidance for their application in synthesis.
The Decisive Role of the Halogen: Unpacking the Reactivity Difference
The observed difference in reactivity between 3-bromo- and 3-chloro-substituted homoallylic amines in nucleophilic substitution reactions, particularly intramolecular cyclizations, is fundamentally governed by the nature of the carbon-halogen bond. It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride.[1] This can be attributed to two key factors:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1] A lower bond dissociation energy implies that less energy is required to cleave the C-Br bond during the rate-determining step of a nucleophilic substitution reaction, leading to a faster reaction rate.
-
Polarizability: The bromide ion is larger and its electron cloud is more diffuse and polarizable than that of the chloride ion. This increased polarizability allows for more effective stabilization of the partial negative charge that develops on the leaving group in the transition state of both SN1 and SN2 reactions.
This inherent difference in leaving group ability directly translates to a significant disparity in the reactivity of the corresponding halo-substituted homoallylic amines.
Anchimeric Assistance: The Power of the Double Bond
The reactivity of 3-halo-homoallylic amines is not solely dictated by the leaving group. The presence of the homoallylic double bond plays a crucial role through a phenomenon known as anchimeric assistance or neighboring group participation (NGP) .[2] In the course of an intramolecular cyclization, the π-electrons of the double bond can act as an internal nucleophile, attacking the carbon bearing the halogen and displacing the halide ion. This participation leads to the formation of a stabilized, bridged carbocationic intermediate (a cyclopropylmethyl cation or a related species).[2] The involvement of the double bond significantly lowers the activation energy of the reaction compared to a similar reaction without such participation, resulting in a dramatic rate enhancement.
Experimental Data: A Comparative Overview
To illustrate the practical implications of these reactivity differences, consider the hypothetical intramolecular cyclization of N-benzyl-4-halobut-1-en-2-amine to form the corresponding 1-benzyl-3-methylenepyrrolidine.
| Substrate | Leaving Group | Relative Rate of Cyclization (Predicted) |
| N-Benzyl-4-bromo-but-1-en-2-amine | Bromide | Faster |
| N-Benzyl-4-chloro-but-1-en-2-amine | Chloride | Slower |
This predicted trend is a direct consequence of the superior leaving group ability of bromide, which facilitates the anchimerically assisted intramolecular nucleophilic substitution.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-substituted 3-halo-homoallylic amines and their subsequent cyclization. Researchers should adapt these procedures to their specific substrates and optimize reaction conditions accordingly.
Protocol 1: Synthesis of N-Benzyl-4-bromo-but-1-en-2-amine
Step 1: Synthesis of 4-Bromo-1-butene
This procedure should be performed in a well-ventilated fume hood.
-
To a solution of 1,3-butadiene in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), add a solution of hydrogen bromide (HBr) in acetic acid dropwise.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 4-bromo-1-butene.
Step 2: Synthesis of N-Benzyl-4-bromo-but-1-en-2-amine
-
In a round-bottom flask, dissolve 4-bromo-1-butene and an excess of benzylamine in a suitable solvent such as acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate, to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-4-bromo-but-1-en-2-amine.
Protocol 2: Intramolecular Cyclization to 1-Benzyl-3-methylenepyrrolidine
-
Dissolve the N-benzyl-4-halo-but-1-en-2-amine substrate in a suitable solvent (e.g., acetonitrile or DMF).
-
Add a non-nucleophilic base, such as sodium hydride or potassium carbonate, to facilitate the cyclization.
-
Heat the reaction mixture to a temperature appropriate for the specific substrate (the bromo derivative will likely require milder conditions than the chloro derivative).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1-benzyl-3-methylenepyrrolidine.
Visualization of Key Processes
Reaction Mechanism: Anchimerically Assisted Cyclization
Caption: Mechanism of anchimerically assisted cyclization of a 3-halohomoallylic amine.
Experimental Workflow: Synthesis and Cyclization
Caption: General workflow for the synthesis and cyclization of a 3-halohomoallylic amine.
Conclusion and Strategic Recommendations
The choice between a 3-bromo and a 3-chloro substituted homoallylic amine for a synthetic campaign should be guided by the desired reactivity and the overall synthetic strategy.
-
For rapid and efficient cyclization under mild conditions, the 3-bromo derivative is the superior choice. The enhanced leaving group ability of bromide, coupled with anchimeric assistance from the double bond, ensures a faster and often more selective reaction.
-
The 3-chloro derivative may be considered when a less reactive substrate is required, or for economic reasons, as chlorinated starting materials are often less expensive. However, harsher reaction conditions (higher temperatures, stronger bases) may be necessary to achieve comparable reaction times and yields to the bromo-analog.
References
- Borodkin, G. I., et al. "Structural and kinetic relationships of solvolysis reactions with anchimeric assistance. Acetolysis of trans-2-substituted cyclopentyl p-toluenesulfonates." J. Org. Chem. USSR (Engl. Transl.) 23.8 (1988).
- Dalal Institute. "Anchimeric Assistance." A Textbook of Organic Chemistry – Volume I.
- Lei, A., and X. Lu. "A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-β-Heteroatom Elimination." Organic letters 2.15 (2000): 2357-2360.
- Sathyamurthy, N., and S. R. Gadre. "Anchimeric assistance in the solvolysis of homoallyl halides." The Journal of Physical Chemistry 85.15 (1981): 2161-2165.
- BenchChem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." (2025).
Sources
Advanced IR Spectroscopy Guide: Terminal Alkenes & Amines in Fluorinated Scaffolds
Executive Summary
In modern drug discovery, fluorine incorporation is a ubiquitous strategy to modulate metabolic stability and lipophilicity. However, the high electronegativity of fluorine (
Theoretical Framework: The Fluorine Effect
The introduction of fluorine atoms alters vibrational frequencies through two primary mechanisms:
-
Inductive Effect (-I): Fluorine strongly withdraws electron density through the
-framework.-
Impact: Increases the force constant (
) of adjacent bonds (e.g., C=C), typically causing a blue shift (higher wavenumber).
-
-
Mass Effect: While F is heavier than H (19 vs. 1 amu), its inductive strengthening often dominates for double bonds, whereas single bond vibrations (C-F) appear in the fingerprint region.
Comparative Analysis: Peak Assignments
Terminal Alkenes ( vs. )
Terminal alkenes exhibit characteristic C=C stretching and C-H bending modes. Fluorine substitution directly on the vinylic carbon or at the allylic position alters these signatures.
| Feature | Non-Fluorinated (e.g., 1-Octene) | Fluorinated (e.g., Vinyl Fluoride / | Mechanistic Rationale |
| 1640 – 1645 cm | 1650 – 1690 cm | Inductive withdrawal by F shortens the C=C bond, increasing | |
| 3075 – 3095 cm | 3080 – 3120 cm | C-H bonds on F-substituted carbons become more acidic and stiffer (higher | |
| 910 & 990 cm | 890 – 950 cm | Out-of-plane bending is sensitive to the mass of substituents; F often disrupts the classic "vinyl" pattern. | |
| Absent | 1100 – 1350 cm | The C-F stretch is the dominant feature, often obscuring C-C or C-N single bond stretches. |
Primary Amines ( vs. )
In aromatic amines (anilines), fluorine substitution (especially para or meta) affects the N-H bond strength via electronic modulation of the ring.
| Feature | Non-Fluorinated (e.g., Aniline) | Fluorinated (e.g., 4-Fluoroaniline) | Mechanistic Rationale |
| ~3440 cm | 3450 – 3470 cm | EWG (F) withdraws density from the ring, reducing N lone pair conjugation. This rehybridization slightly strengthens the N-H | |
| ~3360 cm | 3370 – 3390 cm | Consistent blue shift parallels the asymmetric mode. | |
| 1600 – 1620 cm | 1610 – 1630 cm | Often overlaps with ring breathing modes; slightly stiffened by electronic withdrawal. | |
| 1250 – 1300 cm | 1280 – 1320 cm | Increased double-bond character in the C-N bond due to resonance interaction with the electron-deficient ring. |
Experimental Protocols
Method Selection: ATR vs. Transmission
For fluorinated compounds, Attenuated Total Reflectance (ATR) is the superior sampling technique.
-
Why? The C-F stretching vibration (1100–1350 cm
) has an extremely high extinction coefficient. In transmission mode (KBr pellet or liquid cell), this region often "bottoms out" (0% T), losing all structural information. ATR allows for a controlled path length (~2 µm) to prevent saturation.
Step-by-Step Workflow
-
Crystal Selection: Use a Diamond or Germanium ATR crystal. (ZnSe is acceptable but less durable for hard crystalline fluorinated solids).
-
Background Collection: Acquire a 32-scan background of the clean crystal in ambient air.
-
Sample Deposition:
-
Liquids: Place 10-20 µL to cover the crystal active area.
-
Solids: Place ~5 mg of solid; apply high pressure using the anvil to ensure intimate contact.
-
-
Acquisition:
-
Resolution: 4 cm
(Standard) or 2 cm (if resolving close N-H doublets). -
Scans: 64 scans (to improve S/N ratio, critical for weak
peaks).
-
-
Post-Processing: Apply "ATR Correction" (software algorithm) to adjust for penetration depth dependence on wavelength, normalizing peak intensities to transmission-like appearance.
Visualizations
Logic Flow for Peak Assignment
This diagram illustrates the decision process when analyzing a spectrum for fluorinated motifs.
Caption: Decision tree for distinguishing fluorinated functional groups based on intensity and frequency shifts.
Experimental Workflow (ATR)
This diagram details the critical steps for acquiring high-fidelity spectra of fluorinated samples.
Caption: Optimized ATR-FTIR workflow to prevent saturation of strong C-F bands.
References
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from [Link]
-
NIST Chemistry WebBook . Vinyl Fluoride IR Spectrum. National Institute of Standards and Technology. Retrieved from [Link]
-
University of Colorado Boulder . IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry.[1] Retrieved from [Link]
-
LibreTexts Chemistry . Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine
As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities whose toxicological profiles are not yet fully characterized. 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine is one such compound. In the absence of a comprehensive Safety Data Sheet (SDS), a rigorous, science-led approach to hazard assessment based on its chemical structure is paramount. This guide provides essential safety and operational protocols, grounding our recommendations in the established hazards of its constituent functional groups: a primary aromatic amine, a halogenated (bromo-fluoro) phenyl ring, and an unsaturated alkyl chain. Our primary goal is to empower you to handle this compound with the highest degree of safety, ensuring both personal protection and experimental integrity.
Structural Hazard Assessment: Deconstructing the Risk
Understanding the "why" behind PPE selection begins with a chemical risk assessment. The structure of this compound presents a combination of hazards that necessitate a conservative and multi-faceted protection strategy.
-
Primary Aromatic Amine: This is the most significant toxiphore. Aromatic amines as a class are known for their ability to be readily absorbed through the skin and can cause a range of health effects from skin irritation and allergic reactions to more severe systemic toxicity.[1][2] Many aromatic amines are proven or suspected carcinogens.[2][3] Therefore, we must assume this compound is toxic if swallowed, inhaled, or absorbed through the skin.[4]
-
Halogenated Aromatic Ring: The presence of bromine and fluorine on the benzene ring increases the molecule's lipophilicity, potentially enhancing its ability to penetrate the skin and biological membranes. Halogenated hydrocarbons can exhibit toxicity and may cause liver injury with prolonged exposure.[2] Upon combustion or decomposition, they can also release highly toxic and corrosive hydrogen halides (HBr and HF).[5]
-
Unsaturated Alkene Moiety: While typically less hazardous than the aromatic amine, the butenyl group introduces a site of unsaturation, which can have its own reactivity profile.
Given this composite hazard profile, all handling of this compound must be conducted with the assumption that it is a skin and eye irritant, harmful by all routes of exposure, and a potential long-term health hazard.
Core Personal Protective Equipment (PPE) Mandates
A multi-layered PPE strategy is required to mitigate the identified risks. The following are the minimum requirements for any procedure involving this compound.
-
Eye and Face Protection: Chemical splash goggles that conform to the ANSI Z87.1 standard are mandatory at all times.[6] For procedures with a higher risk of splashing or energetic reactions (e.g., quenching a reaction, large-scale transfers), a face shield must be worn over the safety goggles.[6]
-
Hand Protection: Due to the high potential for skin absorption, a robust glove strategy is critical. Double-gloving is required.
-
Inner Glove: A standard disposable nitrile glove.
-
Outer Glove: A chemical-resistant glove with a longer cuff, such as neoprene or butyl rubber. Gloves must be inspected for any signs of degradation or puncture before each use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste. Always wash hands thoroughly after removing gloves.
-
-
Body Protection: A flame-resistant lab coat (e.g., Nomex) or a 100% cotton lab coat, fully buttoned, must be worn.[6] This should be worn over long pants and closed-toe shoes that cover the entire foot.[6] Avoid synthetic clothing like polyester, which can melt and fuse to the skin in a fire.
-
Respiratory Protection: The need for respiratory protection is dictated by the specific procedure and scale. All work with this compound, especially in solid form, should be performed within a certified chemical fume hood to minimize inhalation exposure.
Operational Protocol: Weighing and Preparing a Solution
This step-by-step protocol integrates PPE use into a common laboratory workflow.
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary equipment: the chemical container, spatulas, weigh paper/boat, beaker, stir bar, and chosen solvent.
-
Prepare a designated halogenated organic waste container.[7]
Step-by-Step Procedure:
-
Don PPE: Put on your lab coat, safety goggles, and inner nitrile gloves. Before entering the fume hood to handle the primary container, don your outer chemical-resistant gloves and face shield (if warranted).
-
Conduct Work in Fume Hood: Place all materials, including the balance if possible, inside the fume hood.
-
Weighing: Carefully transfer the desired amount of the solid compound from its storage container to the weigh boat. Avoid creating dust. If any dust is generated, it will be contained by the fume hood's airflow.
-
Transfer and Dissolution: Add the solvent to the beaker first, then carefully add the weighed solid to the solvent to prevent splashing.
-
Immediate Cleanup: Using a solvent-dampened paper towel, wipe down the spatula, weigh boat, and any surfaces inside the fume hood that may have been contaminated. Dispose of these cleaning materials immediately into the designated halogenated waste container.[8]
-
Seal and Store: Securely close the primary chemical container and the beaker containing the solution.
-
Doff PPE: Before leaving the fume hood area, remove your outer gloves and dispose of them in the hazardous waste container. Remove the face shield. Step away from the immediate work area to remove your safety goggles and lab coat. Finally, remove your inner nitrile gloves and dispose of them.
-
Final Hand Wash: Wash your hands thoroughly with soap and water.
PPE Selection Guide for Various Operations
The required level of protection can vary by the scale and nature of the work. This table provides a quick reference guide.
| Task/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (in Fume Hood) |
| Weighing Solid <1 g | Safety Goggles | Double Gloving (Nitrile inner, Neoprene/Butyl outer) | Lab Coat (FR/Cotton) | Generally not required if done carefully in a fume hood. |
| Handling Solutions | Safety Goggles | Double Gloving (Nitrile inner, Neoprene/Butyl outer) | Lab Coat (FR/Cotton) | Not required. |
| Column Chromatography | Safety Goggles & Face Shield | Double Gloving (Nitrile inner, Neoprene/Butyl outer) | Lab Coat (FR/Cotton) | Not required. |
| Reaction >5 g / Reflux | Safety Goggles & Face Shield | Double Gloving (Nitrile inner, Neoprene/Butyl outer) | Lab Coat (FR/Cotton) | Recommended to have an air-purifying respirator with organic vapor cartridges on standby for emergencies. |
Respiratory Protection Decision Workflow
All operations should be conducted in a chemical fume hood. The following diagram outlines the decision-making process for when additional respiratory protection may be necessary.
Caption: Decision tree for selecting respiratory protection when handling the compound.
Emergency Response & Disposal Plan
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal: This compound is a halogenated organic chemical and must be disposed of as hazardous waste. Under no circumstances should it or its solutions be poured down the drain.[11]
-
Segregation: Maintain separate, clearly labeled waste streams for halogenated and non-halogenated waste to reduce disposal costs and environmental impact.[7][12]
-
Solid Waste: All contaminated disposable items, including gloves, weigh paper, pipette tips, and contaminated silica gel, must be placed in a designated, sealed, and clearly labeled "Halogenated Solid Waste" container.
-
Liquid Waste: All solutions containing this compound, as well as solvent rinses of glassware, must be collected in a sealed, properly labeled "Halogenated Liquid Waste" container.[7]
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Sigma-Aldrich. (2014). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.
- 3M. (2023). Safety Data Sheet.
- University of California, Santa Cruz. (n.d.). Halogenated Waste.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Loba Chemie. (2019). 2-FLUORO-4- BROMO BIPHENYL MSDS.
- University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups.
- ChemScene. (2025). Safety Data Sheet for (R)-1-(3-Fluorophenyl)ethanamine.
- Fisher Scientific. (2025). Safety Data Sheet for 3-Bromo-5-fluoroaniline.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-2-bromo-5-fluoropyridine.
- University of Iowa. (n.d.). Hazardous Waste Reduction.
- ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- University of Alabama. (n.d.). 7.2 Organic Solvents.
- NOAA. (n.d.). BROMINE PENTAFLUORIDE - CAMEO Chemicals.
- Scribd. (n.d.). Aromatic Amines Hazcard Overview.
- Fisher Scientific. (2013). 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET.
- PubChem. (n.d.). 1-Bromo-4-fluorobenzene.
- Fisher Scientific. (2025). Safety Data Sheet for Bromopentafluorobenzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
